Trpvicin

Descripción

TRPV3 channels are members of the transient receptor potential (TRP) superfamily of ion channels. nih.gov They are activated by a range of stimuli, including warm temperatures (above 33°C), and certain chemical compounds. mdpi.com Upon activation, TRPV3 allows the influx of cations, primarily calcium (Ca2+), into the cell, triggering various downstream signaling pathways. mdpi.comfrontiersin.org This intricate mechanism is vital for maintaining skin homeostasis. zgmfskin.com However, the over-activity of these channels can lead to significant skin pathologies. researchgate.net

Emerging evidence strongly suggests the involvement of TRPV3 channels in the pathophysiology of inflammatory skin diseases like atopic dermatitis (AD) and psoriasis. nih.govzgmfskin.comresearchgate.net In these conditions, the heightened activity of TRPV3 in keratinocytes can contribute to the characteristic symptoms of chronic itch (pruritus) and inflammation. nih.govresearchgate.net

Atopic Dermatitis (AD): Studies have shown that TRPV3 is overexpressed in the skin of patients with atopic dermatitis. nih.gov This increased expression and activity can lead to a defective skin barrier and an exaggerated inflammatory response. nih.gov The activation of TRPV3 in keratinocytes can trigger the release of pro-inflammatory mediators, contributing to the intense itching and skin lesions associated with AD. nih.govmdpi.com Preclinical studies have indicated that the development of TRPV3 antagonists could be a promising therapeutic strategy for managing atopic dermatitis. nih.govresearchgate.net

Psoriasis: TRPV3 channels are also considered pivotal targets in the context of psoriasis-related inflammation. researchgate.net Their role as sensors in the skin allows them to participate in local inflammation processes. researchgate.net The dysregulation of TRPV3 is associated with the inflammatory pathways that drive the development of psoriatic plaques. zgmfskin.comresearchgate.net

| Inflammatory Skin Condition | Role of TRPV3 | Potential Therapeutic Implication of Trpvicin |

| Atopic Dermatitis | Overexpression and hyperactivity contribute to pruritus, inflammation, and a defective skin barrier. nih.govnih.gov | Inhibition of TRPV3 by Trpvicin may reduce itching and inflammation. nih.gov |

| Psoriasis | Implicated in local skin inflammation processes. researchgate.net | Antagonizing TRPV3 with Trpvicin could potentially mitigate psoriasis-related inflammation. nih.gov |

Gain-of-function mutations in the TRPV3 gene lead to a group of rare and severe genetic skin disorders, the most well-known being Olmsted Syndrome. researchgate.netnih.gov These mutations result in a constitutively active or overactive TRPV3 channel, leading to a continuous influx of calcium into keratinocytes. researchgate.netfrontiersin.org

Olmsted Syndrome (OS): Olmsted Syndrome is a rare congenital disorder characterized by severe, painful, and mutilating palmoplantar keratoderma (thickening of the skin on the palms and soles), periorificial keratotic plaques (thickened skin around the mouth, nose, and other orifices), hair loss (alopecia), and severe itching. frontiersin.orgnih.govnih.gov The underlying cause of OS is most commonly a gain-of-function mutation in the TRPV3 gene. nih.govresearchgate.net This constant channel activity leads to increased keratinocyte apoptosis (cell death) and hyperkeratosis (thickening of the outer layer of the skin). frontiersin.orgresearchgate.net

The pathogenic G573S mutation in TRPV3, for example, causes a dilated pore in the channel, leading to its constitutive opening. nih.gov Trpvicin has been shown to be effective in inhibiting both the wild-type and this pathogenic mutant form of the TRPV3 channel. nih.govhellobio.com Cryogenic electron microscopy studies have revealed that Trpvicin stabilizes the TRPV3 channel in a closed state. nih.gov In the case of the G573S mutant, Trpvicin can access additional binding sites within the central cavity to block the channel. nih.gov Mouse models of Olmsted Syndrome have shown that treatment with a TRPV3 antagonist like Trpvicin can effectively alleviate the symptoms. nih.gov

| Genetic Disorder | Associated Gene | Consequence of Mutation | Clinical Manifestations |

| Olmsted Syndrome | TRPV3 | Gain-of-function mutation leading to channel overactivity. researchgate.netnih.gov | Mutilating palmoplantar keratoderma, periorificial keratotic plaques, alopecia, severe pruritus. frontiersin.orgnih.gov |

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H17F3N6O3S |

|---|---|

Peso molecular |

478.4 g/mol |

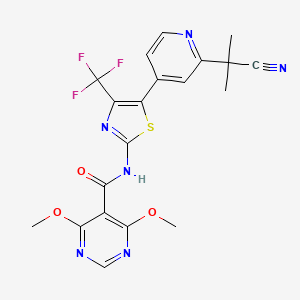

Nombre IUPAC |

N-[5-[2-(2-cyanopropan-2-yl)pyridin-4-yl]-4-(trifluoromethyl)-1,3-thiazol-2-yl]-4,6-dimethoxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C20H17F3N6O3S/c1-19(2,8-24)11-7-10(5-6-25-11)13-14(20(21,22)23)28-18(33-13)29-15(30)12-16(31-3)26-9-27-17(12)32-4/h5-7,9H,1-4H3,(H,28,29,30) |

Clave InChI |

CPIDEBBXBVMQOC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C#N)C1=NC=CC(=C1)C2=C(N=C(S2)NC(=O)C3=C(N=CN=C3OC)OC)C(F)(F)F |

Origen del producto |

United States |

Trpvicin: a Potent and Subtype Selective Inhibitor of Trpv3

Identification and Characterization of Trpvicin as a Synthetic TRPV3 Antagonist

Trpvicin is a novel synthetic compound identified as a potent and subtype-selective inhibitor of the TRPV3 channel. myds.mehellobio.comprobechem.comresearchgate.netnih.govmdpi.comnih.govsigmaaldrich.com Its chemical structure is defined as N-(5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-(trifluoromethyl)thiazol-2-yl)-4,6-dimethoxypyrimidine-5-carboxamide, with a molecular formula of C20H17F3N6O3S and a molecular weight of 478.45 g/mol . hellobio.comsigmaaldrich.comnih.govguidetomalariapharmacology.org

Characterization studies have demonstrated that Trpvicin functions as an antagonist by stabilizing the TRPV3 channel in a closed conformational state. myds.mehellobio.comprobechem.comresearchgate.netmdpi.comsigmaaldrich.com This mechanism of inhibition has been supported by cryogenic electron microscopy (cryo-EM) structures, which have provided detailed insights into the ligand-binding sites of Trpvicin on TRPV3. myds.meresearchgate.net These structures reveal that Trpvicin binds to residues within the S4, S5, and S5 segments of the channel. myds.meresearchgate.net Furthermore, in the case of the pathogenic G573S mutant of human TRPV3, which exhibits constitutive opening activity due to a dilated pore, Trpvicin has been shown to access additional binding sites within the central cavity, contributing to channel block. myds.meresearchgate.netresearchgate.net

Trpvicin exhibits potent inhibitory activity against both wild-type human TRPV3 (hTRPV3-WT) and the pathogenic hTRPV3-G573S mutant. The half-maximal inhibitory concentration (IC50) values for Trpvicin against hTRPV3-WT and hTRPV3-G573S are reported as 0.41 µM and 0.22 µM, respectively. hellobio.comprobechem.com For mouse TRPV3 (mTRPV3), the IC50 is 0.38 µM. myds.mehellobio.com

The potency of Trpvicin is summarized in the table below:

| TRPV3 Channel Type | IC50 (µM) | Reference |

| Human TRPV3 (Wild-Type) | 0.41 | hellobio.comprobechem.com |

| Human TRPV3 (G573S Mutant) | 0.22 | hellobio.comprobechem.com |

| Mouse TRPV3 | 0.38 | myds.mehellobio.com |

Comparative Analysis of Trpvicin's Selectivity Profile against Other TRP Channels

A crucial aspect of characterizing a potential therapeutic agent targeting a specific ion channel is evaluating its selectivity profile against other related channels and off-targets. Trpvicin has been assessed for its specificity within the TRP channel superfamily, particularly against other members of the TRPV subfamily.

Specificity for TRPV3 over Related TRPV Subfamily Members (e.g., TRPV1, TRPV2, TRPV4-6)

Studies investigating the selectivity of Trpvicin have demonstrated a notable preference for TRPV3 over other members of the TRPV subfamily. Trpvicin has shown significantly weaker, or negligible, inhibitory effects on other tested TRP channels. myds.me Specifically, it displays no significant inhibitory activities against human TRPV1, mouse TRPV2, and human TRPV4-6. probechem.com

The TRPV subfamily consists of six members (TRPV1-TRPV6). TRPV1-4 are known to be thermosensitive and function as relatively non-selective cation channels, although they show a preference for Ca2+ to varying degrees. biorxiv.orgcellphysiolbiochem.commdpi.com In contrast, TRPV5 and TRPV6 are highly selective for Ca2+ ions. biorxiv.orgcellphysiolbiochem.commdpi.com Despite some sequence homology among TRPV members, the similarity is relatively low; for instance, TRPV3 shares approximately 42-43% sequence similarity with TRPV1, TRPV2, and TRPV4, and around 28% with TRPV5/6. mdpi.com This structural divergence likely contributes to the ability of compounds like Trpvicin to achieve subtype selectivity.

Dose-response analyses comparing the inhibitory effects of Trpvicin on different TRPV channels highlight its selectivity for TRPV3. researchgate.net At a concentration of 100 µM, Trpvicin demonstrated a significantly higher percentage of inhibition against TRPV3 (activated by 2-APB) compared to agonist-evoked currents in hTRPV1 (activated by capsaicin), mTRPV2 (activated by probenecid), and hTRPV4 (activated by GSK1016790A), as well as inherent currents in hTRPV5 and hTRPV6. researchgate.net

The comparative inhibitory activity of Trpvicin (at 100 µM) against various TRPV channels is illustrated in the table below, based on reported data:

| TRP Channel | Activation Stimulus | Inhibition by 100 µM Trpvicin (%) | Reference |

| hTRPV3 | 2-APB | High (Significant Inhibition) | researchgate.net |

| hTRPV1 | Capsaicin | Low/No Significant Inhibition | probechem.comresearchgate.net |

| mTRPV2 | Probenecid | Low/No Significant Inhibition | probechem.comresearchgate.net |

| hTRPV4 | GSK10167990A | Low/No Significant Inhibition | probechem.comresearchgate.net |

| hTRPV5 | Inherent Current | Low/No Significant Inhibition | probechem.comresearchgate.net |

| hTRPV6 | Inherent Current | Low/No Significant Inhibition | probechem.comresearchgate.net |

Absence of Significant Activity Against Other Off-Targets

Beyond the TRPV subfamily, the selectivity of Trpvicin has been evaluated against a broader panel of receptors and ion channels. These evaluations, which included targets involved in pain perception, have indicated that Trpvicin shows no significant binding or activity against adverse off-targets. nih.govresearchgate.netnih.gov This broad selectivity profile is crucial for minimizing potential off-target effects and enhancing the therapeutic potential of Trpvicin as a specific TRPV3 inhibitor.

Molecular Mechanisms of Trpvicin Mediated Trpv3 Channel Inhibition

Cryogenic Electron Microscopy (Cryo-EM) Studies of Trpvicin-TRPV3 Complexes

Cryo-EM has been instrumental in resolving the high-resolution structures of TRPV3 in complex with Trpvicin, revealing the precise binding sites and conformational changes induced by the inhibitor. myds.meresearchgate.netnih.gov

Structural Determination of Pathogenic Mutant TRPV3 (e.g., G573S) in Complex with Trpvicin

Cryo-EM studies have also focused on pathogenic gain-of-function TRPV3 mutants, such as the G573S mutant, which is associated with constitutive channel opening and diseases like Olmsted syndrome. myds.meresearchgate.netnih.govebi.ac.ukebi.ac.ukrcsb.orgproteopedia.org Structures of the pathogenic G573S mutant TRPV3 in complex with Trpvicin have revealed that this mutation causes a dilated pore, leading to constitutive opening activity. myds.meresearchgate.netnih.govebi.ac.ukebi.ac.ukrcsb.orgproteopedia.org Despite the constitutive opening, Trpvicin is still able to inhibit the G573S mutant. myds.meresearchgate.netnih.govebi.ac.uknih.gov The Cryo-EM structures demonstrate that Trpvicin accesses additional binding sites within the central cavity of the G573S mutant channel. myds.meresearchgate.netnih.govebi.ac.uknih.govebi.ac.ukrcsb.orgproteopedia.org Binding to these sites allows Trpvicin to remodel the channel symmetry and block the pore. myds.meresearchgate.netnih.govebi.ac.ukebi.ac.ukrcsb.orgproteopedia.org

Detailed Ligand Binding Sites and Interactions within the TRPV3 Channel

Detailed analysis of the Cryo-EM structures has elucidated the specific binding pockets and molecular interactions between Trpvicin and the TRPV3 channel. myds.meresearchgate.netnih.gov

Identification of Trpvicin Binding Pockets (e.g., VSLD-PD pocket, Central Cavity)

Trpvicin primarily binds to a pocket located between the voltage-sensor-like domain (VSLD) of one subunit and the pore domain (PD) of the adjacent subunit in wild-type TRPV3. myds.meresearchgate.netresearchgate.net This site is referred to as the VSLD-PD pocket. myds.meresearchgate.netresearchgate.net The binding pocket is formed by residues from the S4 segment of the VSLD and the S5-S6 segments from the adjacent PD. myds.meresearchgate.netresearchgate.net In the pathogenic G573S mutant, in addition to potentially binding to the VSLD-PD pocket, Trpvicin also accesses additional binding sites within the central cavity of the channel pore, likely due to the dilated pore caused by the mutation. myds.meresearchgate.netnih.govmdpi.comebi.ac.uknih.govebi.ac.ukrcsb.orgproteopedia.org These central cavity sites contribute to the inhibition of the constitutively open mutant channel. myds.meresearchgate.netnih.govebi.ac.uk

Molecular Interactions Stabilizing the Closed Conformation of Wild-Type TRPV3

Trpvicin binding to the VSLD-PD pocket of wild-type TRPV3 involves specific molecular interactions that stabilize the channel in a more closed conformation. myds.menih.govmdpi.commdpi.comresearchgate.netresearchgate.netguidetoimmunopharmacology.orgcenmed.compdbj.org Key residues within the VSLD-PD pocket contribute to Trpvicin binding through van der Waals contacts and potentially hydrogen bonds. myds.meresearchgate.net For instance, residues such as A556, A560, F597, F601, and T660 have been identified as important for Trpvicin binding in hTRPV3. myds.meresearchgate.net Mutation of some of these residues significantly affects Trpvicin's inhibitory potency, highlighting their crucial role in stabilizing the Trpvicin-bound closed state. myds.meresearchgate.net The interactions within this pocket wedge the head of the Trpvicin molecule into the cleft between the VSLD and pore domain, contributing to the stabilization of the closed state and preventing the conformational changes necessary for channel opening. myds.meresearchgate.net

Mechanisms of Inhibition for Pathogenic TRPV3 Mutants

Pathogenic TRPV3 mutants, such as G573S, exhibit constitutive activity due to an enlarged pore. myds.meresearchgate.netnih.govebi.ac.ukebi.ac.ukrcsb.orgproteopedia.org Trpvicin inhibits these mutants through a mechanism that involves accessing binding sites within the central cavity of the channel. myds.meresearchgate.netnih.govmdpi.comebi.ac.uknih.govebi.ac.ukrcsb.orgproteopedia.org This access is facilitated by the dilated activation gate or fenestrations in the mutant channel. myds.me By binding within the central cavity, Trpvicin molecules can physically block the ion conduction pathway and remodel the channel symmetry, thereby inhibiting the excessive ion flow characteristic of these gain-of-function mutants. myds.meresearchgate.netnih.govebi.ac.ukebi.ac.ukrcsb.orgproteopedia.org This suggests a distinct, pore-blocking mechanism in addition to the VSLD-PD pocket binding observed in the wild-type channel. myds.meresearchgate.netnih.govmdpi.comebi.ac.uknih.gov

Remodeling of Channel Symmetry in Constitutively Open Mutants (e.g., G573S)

Gain-of-function mutations in TRPV3, such as the G573S mutation, lead to constitutively open channels with a dilated pore, contributing to conditions like Olmsted syndrome myds.meresearchgate.netproteopedia.orgmdpi.comfrontiersin.org. In these constitutively active mutants, Trpvicin demonstrates a unique mechanism of action involving the remodeling of channel symmetry myds.meresearchgate.netprobechem.comnih.govmdpi.com.

Cryo-EM structures of the pathogenic G573S mutant complexed with Trpvicin have shown that the mutation causes an enlarged activation gate myds.meresearchgate.net. Trpvicin is able to access additional binding sites within the central cavity of the G573S mutant channel myds.meresearchgate.netprobechem.comnih.govmdpi.com. This access, potentially through the enlarged activation gate or fenestrations, allows Trpvicin to interact with sites not readily accessible in the wild-type channel myds.meresearchgate.net. The binding of Trpvicin to these intracellular sites in the G573S mutant results in a remodeling of the channel symmetry, contributing to its inhibitory effect myds.meresearchgate.netprobechem.comnih.govmdpi.com.

Allosteric Blockade of Mutated Channel Activity by Trpvicin

Beyond stabilizing the closed state in wild-type TRPV3, Trpvicin also exerts an allosteric blockade on the activity of mutated channels like G573S myds.meresearchgate.netnih.govebi.ac.ukdcchemicals.compnas.org. While the primary binding site for Trpvicin in the wild-type channel involves residues in the S4, S5, and S5-S6 segments, the interaction with the G573S mutant involves these additional binding sites within the central cavity myds.meresearchgate.netnih.govresearchgate.net.

The binding of Trpvicin to these intracellular sites in the G573S mutant appears to allosterically interfere with the channel's ability to conduct ions, effectively blocking the constitutive activity caused by the mutation myds.meresearchgate.netprobechem.comnih.govmdpi.com. This allosteric modulation, distinct from competitive pore block, highlights the multifaceted mechanism by which Trpvicin inhibits both wild-type and gain-of-function mutant TRPV3 channels.

Research findings indicate that Trpvicin is a potent inhibitor of both wild-type human TRPV3 (hTRPV3-WT) and the hTRPV3-G573S mutant, albeit with slightly different half-maximal inhibitory concentration (IC50) values. hellobio.comprobechem.comdcchemicals.comdcchemicals.comdcchemicals.com.

Here is a summary of reported IC50 values:

| Channel Type | IC50 (µM) | Source |

| hTRPV3-WT | 0.41 | hellobio.comprobechem.comdcchemicals.comdcchemicals.comdcchemicals.com |

| hTRPV3-G573S mutant | 0.22 | hellobio.comprobechem.comdcchemicals.comdcchemicals.comdcchemicals.com |

| mTRPV3 | 0.38 | hellobio.com |

These data indicate that Trpvicin is potent against both forms of the channel, showing slightly higher potency against the G573S mutant in some studies hellobio.comprobechem.comdcchemicals.comdcchemicals.comdcchemicals.com. This suggests that the additional binding sites and the resulting remodeling of channel symmetry in the mutant contribute significantly to the inhibitory efficacy of Trpvicin myds.meresearchgate.netprobechem.comnih.govmdpi.com.

Preclinical Investigations of Trpvicin Efficacy in Disease Models

In Vitro Studies of Trpvicin Efficacy

In vitro studies have provided insights into the direct effects of Trpvicin on TRPV3 channel activity and associated cellular processes.

Inhibition of TRPV3 Currents in Cellular Assays

Trpvicin has been identified as a potent and subtype-selective inhibitor of TRPV3. Studies using cellular assays, such as patch-clamp electrophysiology, have shown that Trpvicin effectively inhibits TRPV3 currents in cells expressing the channel. This inhibition extends to both wild-type human and mouse TRPV3, as well as pathogenic gain-of-function mutants associated with conditions like Olmsted syndrome, such as human TRPV3-G573S and mouse TRPV3-G568V. myds.mehellobio.comresearchgate.net The compound demonstrates remarkable selectivity for TRPV3 over other tested TRPV channels and other TRP family members like TRPA1 and TRPM8. myds.me

The potency of Trpvicin in inhibiting TRPV3 currents has been quantified by determining the half-maximal inhibitory concentration (IC50) values. These values indicate the concentration of Trpvicin required to inhibit 50% of the maximal TRPV3 current.

| TRPV3 Variant | IC50 (µM) | Reference |

| Human TRPV3-WT | 0.41 | hellobio.com |

| Human TRPV3-G573S | 0.22 | hellobio.com |

| Mouse TRPV3-WT | 0.38 | myds.mehellobio.com |

| Mouse TRPV3-G568V | 1.03 (logIC50) | myds.me |

| Mouse TRPV3-WT/G568V | In between WT and G568V | myds.me |

Cryogenic electron microscopy (cryo-EM) studies have provided structural insights into how Trpvicin inhibits TRPV3. These studies suggest that Trpvicin inhibits the TRPV3 channel by stabilizing it in a closed state. myds.mehellobio.comresearchgate.netebi.ac.uk In the case of the pathogenic G573S mutant, which exhibits constitutive opening activity due to a dilated pore, Trpvicin accesses additional binding sites within the central cavity to remodel the channel symmetry and block the channel. myds.me

Modulation of Intracellular Calcium Flux and Associated Signaling Pathways

As a calcium-permeable non-selective cation channel, TRPV3 plays a role in Ca²⁺ homeostasis, and its activation leads to an influx of intracellular calcium. myds.memdpi.comfrontiersin.orgfrontiersin.orgencyclopedia.pub Inhibition of TRPV3 by Trpvicin consequently modulates this intracellular calcium flux. TRPV3 activation is involved in various signaling pathways in keratinocytes, including those associated with itch, dermatitis, and skin regeneration. encyclopedia.pubresearchgate.net These pathways can involve the release of inflammatory mediators such as interleukin-1α (IL-1α) and prostaglandin (B15479496) E2 (PGE2). frontiersin.orgfrontiersin.org TRPV3 also interacts with the epidermal growth factor receptor (EGFR) signaling pathway, which is important for maintaining epidermal homeostasis and keratinocyte proliferation. frontiersin.orgfrontiersin.org While specific data detailing Trpvicin's direct modulation of every associated signaling pathway via calcium flux was not exhaustively detailed in the provided snippets, its primary mechanism of inhibiting TRPV3 current and thus calcium influx is the basis for its downstream effects on these pathways. Inhibition of protein kinase A (PKA) and protein kinase C (PKC) has also been shown to reduce TRPV3 function, suggesting these pathways are linked to TRPV3 activity. mdpi.com

Effects on Zinc-Mediated Processes in Murine Oocytes

Recent research has uncovered a role for the TRPV3 channel in mediating zinc influx and maintaining zinc homeostasis in murine oocytes. researchgate.netpnas.orgresearchgate.netnih.gov Zinc homeostasis is critical for gametogenesis and reproduction. pnas.orgresearchgate.net Studies using Trpvicin have demonstrated its effect on zinc levels in murine oocytes. The continuous presence of 50 µM Trpvicin during in vitro maturation of murine oocytes reduced intracellular zinc levels by the MII stage, without affecting the progression of maturation itself. researchgate.netpnas.org This effect was not observed in Trpv3 knockout eggs treated similarly, supporting that Trpvicin's action on zinc levels is mediated through TRPV3. researchgate.netpnas.org Electrophysiological recordings in wild-type eggs supplemented with extracellular zinc showed a large TRPV3 current induced by the agonist 2-APB, which was absent in Trpv3 null eggs, and TRPV3 demonstrated a preference for zinc over calcium. pnas.orgnih.gov These findings suggest that TRPV3 is a key component in the zinc toolkit of murine oocytes, mediating zinc uptake during maturation, and Trpvicin can modulate this process. pnas.org

In Vivo Efficacy Studies in Animal Models

In vivo studies using various mouse models have evaluated the efficacy of Trpvicin in alleviating symptoms associated with conditions linked to TRPV3 activity, particularly pruritus and hair loss.

Attenuation of Pruritus in Murine Models

Trpvicin has shown promise in attenuating pruritus (itching) in several murine models. Its efficacy has been demonstrated in models of both acute and chronic itch.

In models of acute pruritus induced by intradermal injection of the protease-activated receptor 2 (PAR2) agonist SLIGRL, mice treated concurrently with Trpvicin exhibited fewer scratching bouts compared to control mice. myds.meresearchgate.netnih.govnih.govmdpi.comresearchgate.net

In models of chronic pruritus, such as the calcipotriol (B1668217) (MC903)-induced atopic dermatitis-like model, systemic administration or topical treatment with Trpvicin reduced scratching behavior. myds.meresearchgate.netresearchgate.netnih.govnih.govresearchgate.net For instance, in one study, WT mice topically treated with MC903 showed reduced scratching when concurrently gavaged with 100 mg/kg of Trpvicin. myds.me Additionally, Trpvicin treatment reduced the percentage of ear thickness increase induced by MC903 in these mice. myds.me The mechanism of itch involving TRPV3 may be associated with PAR2 receptors, as keratinocytes lacking TRPV3 show impaired PAR2 function, leading to decreased neuronal activation and scratching in response to PAR2 agonists. frontiersin.orgmdpi.comnih.gov

The therapeutic potential of targeting TRPV3 in itch has been supported by studies showing that compounds like Trpvicin significantly reduce scratching behavior in various itch models. researchgate.netresearchgate.net

Mitigation of Hair Loss Phenotypes in Gain-of-Function TRPV3 Mutant Mice

Gain-of-function mutations in the TRPV3 gene are associated with conditions like Olmsted syndrome, which is characterized by symptoms including hair loss. myds.meresearchgate.netresearchgate.netnih.gov Trpvicin has been investigated for its ability to mitigate hair loss phenotypes in mouse models carrying such mutations.

Studies utilizing heterozygous Trpv3+/G568V knock-in mice, which exhibit symptoms similar to those of Olmsted syndrome patients, including hair loss, have shown that Trpvicin treatment can alleviate this phenotype. myds.meresearchgate.netfrontiersin.orgnih.govnih.gov Topical treatment with a cream containing 1 wt% Trpvicin on the backs of these mice resulted in substantially longer hair shafts and less hair shedding throughout the treatment period, in contrast to vehicle-treated control mice which showed alternating hair growth and loss. myds.memyds.menih.gov This rescue of hair loss by Trpvicin treatment was observed in both male and female mouse models. myds.me These findings suggest that Trpvicin may serve as a lead compound for the potential development of therapies for TRPV3-associated diseases like Olmsted syndrome. myds.mehellobio.comresearchgate.netebi.ac.uk The hair loss in these mutant mice is associated with premature differentiation of follicular keratinocytes. researchgate.netfrontiersin.orgnih.gov

| Mouse Model | Treatment Regimen | Observed Effect on Hair Loss Phenotype | Reference |

| Trpv3+/G568V knock-in | Topical 1 wt% Trpvicin cream daily | Substantially longer hair shafts, less hair shedding | myds.memyds.menih.gov |

These preclinical in vivo studies highlight Trpvicin's potential therapeutic effects in mitigating both pruritus and hair loss in relevant animal models.

Relief of Olmsted Syndrome-like Symptoms in Murine Models

Olmsted Syndrome (OS) is a rare genetic disorder characterized by severe palmoplantar and periorificial keratoderma, often associated with debilitating itch and hair loss. researchgate.netmyds.me The condition is frequently linked to gain-of-function mutations in the transient receptor potential vanilloid 3 (TRPV3) gene. myds.menih.govresearchgate.net These mutations lead to overactive TRPV3 channels, which play crucial roles in skin physiology, including keratinocyte proliferation and differentiation, hair growth, and the sensation of itch and pain. myds.menih.govresearchgate.netmdpi.com

Preclinical studies utilizing murine models have investigated the potential of Trpvicin, a potent and subtype-selective TRPV3 antagonist, to alleviate OS-like symptoms. researchgate.netmyds.meresearchgate.net A Trpv3 knock-in mouse model carrying the gain-of-function mutation G568V, analogous to a mutation found in human OS patients, was developed to mimic the disease phenotype. myds.me These heterozygous Trpv3+/G568V mice exhibit symptoms resembling those observed in OS patients, particularly hair loss. myds.me

Research findings indicate that Trpvicin effectively relieved OS-like symptoms in this mouse model. myds.menih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net Specifically, treatment with 1 wt% Trpvicin demonstrated a substantial positive impact on hair growth and reduced hair shedding in Trpv3+/G568V mice. myds.me Compared to vehicle-treated control mice, which displayed alternating cycles of hair growth and loss, the Trpvicin-treated groups showed significantly longer hair shafts and less hair loss throughout the treatment period. myds.me This rescue of hair loss was observed in both male and female Trpv3+/G568V mice. myds.me

Furthermore, studies have shown that Trpvicin can potently inhibit both mouse TRPV3 (mTRPV3) and human TRPV3 (hTRPV3), including the pathogenic G568V and G573S mutants, by stabilizing the channel in a closed state. myds.memohimobileservice.irebi.ac.ukebi.ac.uk The half-maximal inhibitory concentration (IC50) of Trpvicin for mTRPV3 was determined to be 0.38 μM. myds.me Trpvicin's ability to inhibit these overactive mutant channels is crucial for its potential therapeutic effect in OS. researchgate.netmyds.me

While detailed quantitative data tables on symptom relief beyond the qualitative description of hair growth are not extensively provided in the search results, the consistent reporting across multiple sources highlights the observed efficacy of Trpvicin in mitigating hair loss, a key OS-like symptom, in the Trpv3+/G568V murine model. researchgate.netmyds.menih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net The effectiveness in this model supports the potential of targeting TRPV3 with antagonists like Trpvicin as a therapeutic strategy for TRPV3-associated diseases such as Olmsted Syndrome. researchgate.netmyds.memdpi.comresearchgate.netmdpi.com

Observed Effects of Trpvicin in Trpv3+/G568V Murine Model

| Symptom | Effect of Trpvicin Treatment (1 wt%) in Trpv3+/G568V Mice Compared to Vehicle |

| Hair Length | Substantially longer hair shafts observed. myds.me |

| Hair Shedding | Less hair shedding observed throughout the treatment period. myds.me |

| Hair Loss Cycles | Rescue from alternating hair growth and loss cycles. myds.me |

These preclinical findings in the Trpv3+/G568V mouse model provide evidence for Trpvicin's pharmacological potential in addressing OS-like symptoms, particularly hair loss, by inhibiting the overactive TRPV3 channel. researchgate.netmyds.me Further studies, including pharmacokinetic investigations in mouse skin, are suggested to fully understand the drug exposure and confirm that the observed efficacy is directly attributable to TRPV3 blockade by Trpvicin in these models. myds.menih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net

Translational Research Perspectives and Future Directions for Trpvicin

Trpvicin as a Chemical Probe for Fundamental TRPV3 Channel Research

Chemical probes are essential tools for dissecting the physiological and pathological roles of specific proteins, including ion channels. A potent and selective inhibitor like Trpvicin can provide valuable insights into TRPV3 channel function in complex biological systems. myds.menih.gov

Elucidating TRPV3 Physiology and Pathophysiology using Trpvicin as a Tool Compound

Trpvicin's ability to potently and selectively inhibit TRPV3 makes it a valuable tool for studying the channel's involvement in various cellular processes and disease states. By blocking TRPV3 activity, researchers can investigate the downstream consequences of its inhibition, thereby clarifying its role in normal physiological functions and its contribution to pathological conditions.

Studies utilizing Trpvicin have already provided evidence for its utility in understanding TRPV3-mediated processes. For instance, Trpvicin has been shown to attenuate scratching behavior in mouse models of acute and chronic pruritus, supporting the role of TRPV3 in itch signaling. researchgate.netmyds.meresearchgate.netmdpi.comnih.govmdpi.com In mouse models of Olmsted syndrome-like symptoms, Trpvicin effectively relieved symptoms, further highlighting the involvement of TRPV3 gain-of-function mutations in this disorder and the potential of TRPV3 blockade as a therapeutic strategy. researchgate.netmyds.meresearchgate.netfrontiersin.orgnih.gov The use of Trpvicin as a chemical probe in these animal models has helped to validate TRPV3 as a therapeutic target for itch and hair loss. myds.menih.govrcsb.org

Furthermore, Trpvicin's distinct mechanism of inhibition, which involves stabilizing the channel in a closed state and interacting with additional binding sites in a constitutively open mutant, provides a means to study different conformational states of TRPV3 and their relevance to channel function and dysfunction. myds.meresearchgate.netnih.govrcsb.orgprobechem.com This allows researchers to explore how specific mutations or conditions might alter channel gating and how inhibitors can counteract these effects.

Rational Design and Development of Next-Generation TRPV3 Antagonists

The detailed understanding of how Trpvicin interacts with TRPV3 at the molecular level provides a strong foundation for the rational design of novel and improved TRPV3 antagonists.

Structure-Based Drug Design Leveraging Trpvicin-TRPV3 Complex Data

Cryogenic electron microscopy (cryo-EM) has been instrumental in revealing the structural basis of Trpvicin's interaction with TRPV3. Structures of wild-type human TRPV3 in complex with Trpvicin show that the inhibitor stabilizes the channel in a closed conformation by binding to residues in the S4, S5, and S5 segments. researchgate.netmyds.meresearchgate.netnih.govrcsb.orgprobechem.commdpi.comnih.govresearchgate.net In the case of the gain-of-function G573S TRPV3 mutant, Trpvicin accesses additional binding sites within the central cavity, remodeling channel symmetry and blocking the constitutively open channel. myds.meresearchgate.netnih.govrcsb.orgprobechem.commdpi.com

These high-resolution cryo-EM structures provide detailed information about the Trpvicin-binding pockets and the key residues involved in the interaction. myds.menih.gov This structural data serves as a template for structure-based drug design, enabling the design of new molecules with optimized affinity, selectivity, and pharmacokinetic properties. myds.menih.gov By understanding the precise binding modes of Trpvicin, medicinal chemists can design compounds that mimic or improve upon these interactions, potentially leading to more potent and selective TRPV3 antagonists. The Trpvicin-binding site, located between the voltage-sensor-like domain (VSLD) and the pore domain (PD) of adjacent subunits, offers a specific target for rational drug design efforts. myds.me

Comparative Analysis with Other Synthetic and Natural TRPV3 Modulators in Drug Discovery

Comparing Trpvicin with other known synthetic and natural TRPV3 modulators is essential for understanding its advantages and limitations and for guiding future drug discovery efforts. While other compounds like 2-APB have been used as tools for studying TRPV3, they often lack selectivity, interacting with multiple TRP channels. mdpi.comnih.govencyclopedia.pub Dyclonine, another TRPV3 inhibitor, has a relatively low affinity for the channel, limiting its utility for structure-based optimization. researchgate.netmyds.meresearchgate.netfrontiersin.orgnih.gov Natural compounds such as osthole (B1677514) and citrusinine-II have also shown inhibitory activity against TRPV3 and have been explored for their potential in treating itch. researchgate.netmyds.meresearchgate.netnih.govmdpi.com

Trpvicin stands out due to its potency and subtype selectivity, showing no significant inhibitory activity against other tested TRP channels like TRPV1, TRPV2, and TRPV4-6. myds.meprobechem.comprobechem.com This selectivity is a crucial factor in minimizing potential off-target effects and developing safer therapeutics. The detailed structural information available for the Trpvicin-TRPV3 complex provides a distinct advantage for rational design compared to modulators with less well-defined binding sites or lower affinity. myds.meresearchgate.net

This comparative analysis highlights Trpvicin as a benchmark for the development of highly selective and potent TRPV3 antagonists. Future drug discovery can leverage the knowledge gained from Trpvicin's interaction with TRPV3 to design compounds with improved profiles compared to existing modulators.

Advanced Pharmacological Profiling in Preclinical Animal Models

Translating the potential of Trpvicin and Trpvicin-inspired compounds into clinical applications requires comprehensive pharmacological profiling in preclinical animal models.

Investigation of Pharmacokinetic Properties in Relevant Animal Models

Understanding the pharmacokinetic properties of Trpvicin in animal models is crucial for assessing its potential as a therapeutic agent. Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. Studies in mice have begun to investigate the pharmacokinetic parameters of Trpvicin. myds.me

For conditions like chronic itching and hair loss, where TRPV3 is implicated and highly expressed in the skin, it is particularly important to conduct pharmacokinetic studies specifically on mouse skin to determine local drug exposure. researchgate.netresearchgate.netfrontiersin.orgnih.gov Ensuring sufficient drug concentration at the site of action is critical for achieving the desired therapeutic effect. While Trpvicin has shown efficacy in reducing scratching behavior and ear swelling in mouse models upon both intradermal and systemic administration, detailed pharmacokinetic data in these models is necessary to fully understand the relationship between administration route, tissue distribution, and observed efficacy. myds.memdpi.com Such studies will inform the selection of appropriate formulations and administration routes for future preclinical and potentially clinical development.

Evaluation of Systemic and Topical Administration Routes

Research has explored both systemic and topical administration routes for Trpvicin in preclinical models. Systemic administration of Trpvicin at high doses (100 mg/kg) has been shown to reduce scratching bouts and ear swelling in mouse models treated with calcipotriol (B1668217), a compound used to induce dermatitis-like symptoms. nih.govmdpi.com

Topical administration has also been investigated, particularly in the context of skin-related conditions where TRPV3 is highly expressed. Mice treated topically on their backs with a cream containing 1% Trpvicin demonstrated substantially longer hair shafts and reduced hair shedding throughout the treatment period. mdpi.com This suggests that topical application may be a viable route for delivering Trpvicin to target TRPV3 channels in the skin.

While both routes have shown promise in mouse models, further pharmacokinetic studies on mouse skin are considered necessary to fully understand drug exposure and confirm that the observed efficacy is directly attributable to TRPV3 blockade by Trpvicin. frontiersin.orgfrontiersin.org

Exploration of Trpvicin's Potential in Other TRPV3-Associated Conditions

Beyond itch and hair loss, Trpvicin's selective inhibition of TRPV3 suggests potential in addressing other conditions linked to TRPV3 dysfunction. TRPV3 is implicated in a range of physiological processes in the skin, including the maintenance of the skin barrier and wound healing mdpi.com. It is also recognized as a marker of pathological dysfunctions, with increased expression in conditions of injury and inflammation nih.govresearchgate.net.

Gain-of-function mutations in the TRPV3 gene are the primary cause of Olmsted syndrome, a rare hereditary disorder characterized by severe palmoplantar keratoderma, periorificial keratotic plaques, inflammation, and intense itching researchgate.netnih.govnih.gov. Trpvicin has shown effectiveness in relieving Olmsted syndrome-like symptoms in a mouse model, highlighting its potential therapeutic relevance for this debilitating condition frontiersin.orgnih.gov.

TRPV3's role in skin inflammation and its potential as a therapeutic target for pruritic dermatitis have also been suggested by studies indicating TRPV3 overexpression in cultured non-lesional atopic dermatitis keratinocytes compared to normal cells, and investigations into its role in the immune response during dermatitis development. mdpi.com The ability of Trpvicin to inhibit TRPV3 positions it as a candidate for further research in these inflammatory skin disorders.

The involvement of TRPV3 in regulating hair growth has also been confirmed, with studies showing that TRPV3 activation inhibits human hair growth mdpi.com. The observed effect of topical Trpvicin in promoting hair shaft elongation and reducing shedding in mouse models with TRPV3 mutations further supports its potential in addressing hair growth disorders associated with TRPV3 activity mdpi.commyds.me.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.